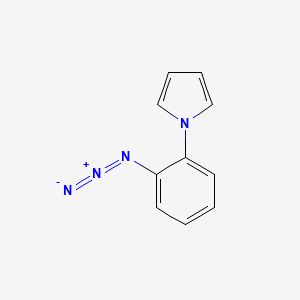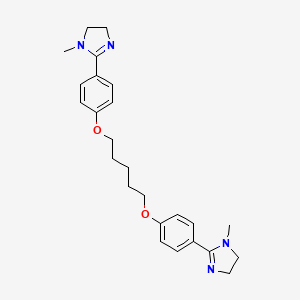
2,2'-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) is a complex organic compound characterized by its unique structure, which includes two imidazole rings connected by a pentanediylbis(oxy-4,1-phenylene) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) typically involves multiple steps. One common method involves the reaction of 1,5-pentanediol with 4,1-phenylene bis(oxy)benzaldehyde to form the intermediate compound. This intermediate is then reacted with 4,5-dihydro-1-methyl-1H-imidazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylene rings can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of brominated or nitrated phenylene derivatives.
Applications De Recherche Scientifique
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of 2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) involves its interaction with specific molecular targets. The imidazole rings can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, the compound can interact with DNA and proteins, disrupting their normal functions and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(1,4-Phenylene)bis(4-methyl-5-phenyl-oxazole): Similar in structure but contains oxazole rings instead of imidazole rings.
3-Butyn-2-ol, 4,4’-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(2-methyl-): Contains a butynol group instead of the imidazole rings.
Uniqueness
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) is unique due to its specific combination of imidazole rings and the pentanediylbis(oxy-4,1-phenylene) linker. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
129051-00-9 |
|---|---|
Formule moléculaire |
C25H32N4O2 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
1-methyl-2-[4-[5-[4-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pentoxy]phenyl]-4,5-dihydroimidazole |
InChI |
InChI=1S/C25H32N4O2/c1-28-16-14-26-24(28)20-6-10-22(11-7-20)30-18-4-3-5-19-31-23-12-8-21(9-13-23)25-27-15-17-29(25)2/h6-13H,3-5,14-19H2,1-2H3 |
Clé InChI |
ARPSLSQJTOTQKT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN=C1C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C4=NCCN4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
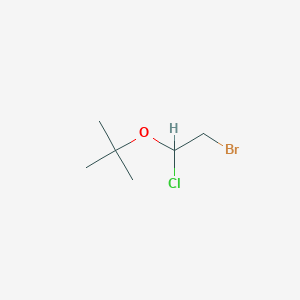
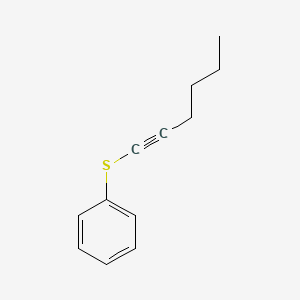
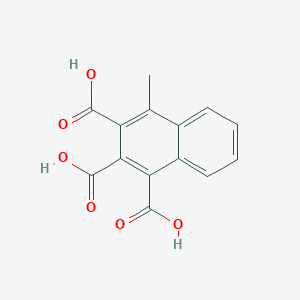

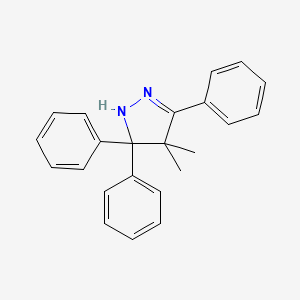
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
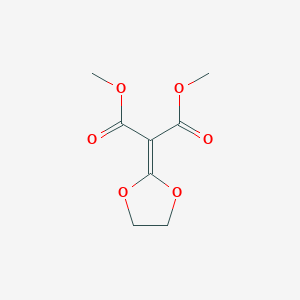
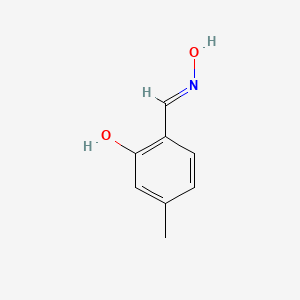
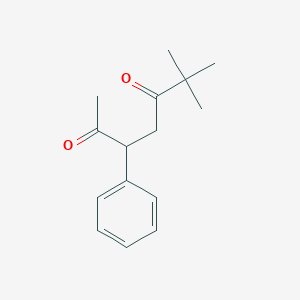
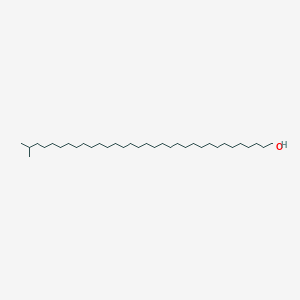
![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)
